molecular formula C14H18N4O4 B569986 5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)- CAS No. 29606-06-2

5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-

Cat. No. B569986
CAS RN: 29606-06-2
M. Wt: 306.322
InChI Key: ZQRSRBQVQNNQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-” has been studied. For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These compounds were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, including "5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-", play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antifungal activities. For instance, research on pyrimidine scaffolds has highlighted their utility in synthesizing compounds with potent biological effects, such as inhibitors for various biological targets (Rashid et al., 2021; Gondkar, Deshmukh, & Chaudhari, 2013)(Rashid et al., 2021)(Gondkar, Deshmukh, & Chaudhari, 2013).

Applications in Cancer Research

The utility of pyrimidine derivatives in cancer research is well-documented. These compounds, including fluorinated pyrimidines like 5-Fluorouracil, are key in treating various cancers due to their ability to interfere with DNA synthesis. This highlights the broader applicability of pyrimidine derivatives in developing anticancer drugs (Gmeiner, 2020)(Gmeiner, 2020).

Role in Anti-inflammatory and Antimicrobial Activities

Recent syntheses and studies of substituted tetrahydropyrimidine derivatives reveal their potential in exhibiting significant in vitro anti-inflammatory activity, underscoring the versatility of pyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013)(Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine scaffolds have been explored for their antimicrobial properties, further emphasizing their medicinal importance.

Importance in Drug Discovery

The structural diversity and adaptability of pyrimidine derivatives make them crucial scaffolds in drug discovery, with several derivatives showing promise as anti-Alzheimer's agents, highlighting the scaffold's potential in neurodegenerative disease research (Das et al., 2021)(Das et al., 2021).

Optoelectronic Materials

Beyond their medicinal applications, pyrimidine derivatives also find applications in optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the chemical versatility and applicability of pyrimidine derivatives beyond pharmaceuticals (Lipunova et al., 2018)(Lipunova et al., 2018).

Mechanism of Action

Target of Action

Trimethoprim impurity C, also known as Ro 20-0657/000, is a metabolite of Trimethoprim . The primary target of Trimethoprim is bacterial dihydrofolate reductase (DHFR) , a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . This enzyme plays a crucial role in the synthesis of bacterial DNA .

Mode of Action

Trimethoprim impurity C, similar to Trimethoprim, is likely to inhibit DHFR . By inhibiting DHFR, it prevents the formation of THF, thereby hindering the synthesis of bacterial DNA and proteins . This inhibition ultimately leads to the cessation of bacterial survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate metabolism pathway . Folate metabolism is essential for the biosynthesis of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . Inhibition of folate-metabolizing enzymes leads to an imbalance in these pathways, disrupts DNA replication, and eventually causes cell death .

Pharmacokinetics

Steady-state concentrations of Trimethoprim are achieved after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL (C max) are achieved within 1 to 4 hours (T max) following the administration of a single 100mg dose . Trimethoprim appears to follow first-order pharmacokinetics .

Result of Action

The inhibition of DHFR by Trimethoprim impurity C results in the disruption of bacterial DNA synthesis, leading to the cessation of bacterial survival . This makes it an effective antibacterial agent.

Action Environment

The action of Trimethoprim impurity C, like Trimethoprim, can be influenced by environmental factors such as pH and ionic strength . These factors can affect the adsorption-desorption process of the compound in aquatic environments, especially in coastal or estuary areas where these factors can vary widely . Therefore, these factors need to be considered when modeling the fate and transport of Trimethoprim impurity C in these environments .

properties

IUPAC Name

(2,4-diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-20-9-4-7(5-10(21-2)12(9)22-3)11(19)8-6-17-14(16)18-13(8)15/h4-6,11,19H,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRSRBQVQNNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CN=C(N=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347744
Record name 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidinemethanol, 2,4-diamino-alpha-(3,4,5-trimethoxyphenyl)-

CAS RN

29606-06-2
Record name RO-20-0657/000
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029606062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-alpha-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-HYDROXYTRIMETHOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7439XP501F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How was alpha-hydroxytrimethoprim identified as a degradation product of trimethoprim?

A1: Researchers identified alpha-hydroxytrimethoprim as a degradation product of trimethoprim using advanced mass spectrometry techniques. They incubated trimethoprim with nitrifying activated sludge bacteria, simulating microbial degradation in a wastewater treatment setting. The resulting metabolites were analyzed using electrospray ionization-ion trap mass spectrometry (MSn) combined with H/D-exchange experiments. This approach allowed them to elucidate the structure of the unknown metabolite and confirm its identity as alpha-hydroxytrimethoprim. Further confirmation was achieved using a hybrid quadrupole time-of-flight mass spectrometer (QqTOF-MS) operating in MS/MS mode, which provided accurate mass measurements of the metabolite and its fragment ions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.